4-Acetamidothiophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamidothiophenol can be synthesized through several methods. One common approach involves the reaction of 4-nitrothiophenol with acetic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-Acetamidothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Acetamidothiophenol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the acetamido group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Aminothiophenol: Similar structure but with an amino group instead of an acetamido group.
4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an acetamido group.
4-Mercaptophenylacetic acid: Features an acetic acid group attached to the benzene ring.
Uniqueness: 4-Acetamidothiophenol is unique due to the presence of both an acetamido group and a thiol group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(4-sulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEQJLOHMLYKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150116 | |
Record name | 4'-Mercaptoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-81-4 | |
Record name | 4-Acetamidothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Mercaptoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamidothiophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Mercaptoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-mercaptoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Acetylaminothiophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTB975UM9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-acetamidothiophenol interact with metal surfaces, and what are the implications of this interaction?
A1: this compound forms strong sulfur-metal bonds with copper surfaces, creating self-assembled monolayers (SAMs). [, ] This adsorption process inhibits copper corrosion in alkaline solutions. [] While not providing complete passivation, these SAMs persist even after prolonged exposure to acidic environments. [] Research suggests that this compound's terminal groups contribute to higher surface wettability and facilitate charge transfer, enhancing electrochemical capacitance. []
Q2: What makes this compound suitable for use in surface-enhanced Raman scattering (SERS)?
A2: this compound serves as an effective Raman label for gold nanoparticles (AuNPs) in SERS applications. [] Its thiol group allows for chemisorption onto AuNPs, while its molecular structure provides a strong SERS signal. Studies have shown that this compound-labeled AuNPs, particularly those around 60 nm in diameter, exhibit high SERS signal intensity when excited with a 785 nm laser. []
Q3: Can you describe the role of this compound in solid-phase extraction techniques?
A3: this compound acts as a chelating agent in graphene oxide-based solid-phase extraction, facilitating the preconcentration of lead (Pb(II)) and cadmium (Cd(II)) from various samples. [] This method allows for the sensitive determination of these heavy metals in environmental and biological matrices using flame atomic absorption spectrometry. []
Q4: How do computational chemistry methods contribute to understanding the interactions of this compound?
A4: Density functional theory (DFT), specifically the PBE functional, alongside the PM6 semi-empirical method, has been employed to elucidate the adsorption mechanism of this compound complexes onto graphene oxide sheets. [] These computational approaches provide insights into the binding energies, geometries, and electronic properties relevant to the adsorption process, aiding in the development and optimization of related analytical techniques.
Q5: Have there been any studies investigating the potential biological effects of this compound or its derivatives?
A5: Research has explored the impact of this compound on liver regeneration in rats. [, ] Interestingly, while structurally similar compounds like acetaminophen stimulated liver regeneration, this compound exhibited an inhibitory effect. [, ] This highlights the importance of structural features in biological activity and emphasizes the need for further investigation into the structure-activity relationships of this compound class.
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